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CAS No.: 13433-09-5

Cat. No.: S662999

Technical Profile of Aspartame

Aspartame (L-aspartyl-L-phenylalanine methyl ester) is a low-calorie, high-intensity artificial sweetener
discovered in 1965 [1] [2]. It is a methyl ester of a dipeptide composed of the amino acids L-aspartic acid

and L-phenylalanine [3] [2].

Key Technical Characteristics

Property Description

Chemical Names L-a-aspartyl-L-phenylalanine methyl ester; APM; E951 (EU food additive code)
[3] [4].

Molecular Structure Dipeptide methyl ester [5].

Relative Sweetnhess Approximately 180-200 times sweeter than sucrose (10% solution) [1] [2].

Caloric Content ~4 kcal/g, but used infi= amounts contributing negligible calories [5].
ADI (Acceptable 40 mg/kg body weight/day (EU), 50 mg/kg body weight/day (US) [2] [6].
Daily Intake)
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Property Description

Stability Stable in dry conditions and at pH 3-5. Unstable under prolonged heating,
high pH (>6), and in solutions during long-term storage [1] [5].

Common Low-calorie beverages, tabletop sweeteners, yogurts, desserts, confectionery,
Applications and pharmaceutical products [3] [2].

Metabolism and Breakdown

Upon ingestion, aspartame is completely hydrolyzed in the gastrointestinal tract by esterases and peptidases

into its constituent metabolites, which are then absorbed into the bloodstream [3] [2]. The digestion releases:

e Aspartic acid (40%)
¢ Phenylalanine (50%)
¢ Methanol (10%) [2] [6]

These metabolites undergo further metabolism. Methanol is oxidized in the liver to formaldehyde and then to
formic acid [6]. Phenylalanine is metabolized to tyrosine, and aspartic acid is converted to alanine and

oxaloacetate [2]. The following diagram illustrates the metabolic pathway:

Hydrolysis

Click to download full resolution via product page

Research Insights: Phenylalanine and Insulin Signaling
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Emerging research suggests that phenylalanine, a primary metabolite of aspartame, may impair insulin

signaling.

A 2022 study reported that high levels of phenylalanine can modify the Insulin Receptor Beta (IR3) subunit,
inactivating it and disrupting the insulin signaling cascade [7]. This disruption prevents insulin from
promoting glucose uptake into cells, contributing to insulin resistance and symptoms of Type 2 Diabetes
(T2D) [7]. The mechanism involves phenylalanyl-tRNA synthetase (FARS) catalyzing the addition of
phenylalanine to lysine residues (K1057/1079) on IR[, a modification named phenylalanylation. This

modification inactivates the receptor. The enzyme SIRT1 can reverse this process [7].

The diagram below outlines this proposed signaling pathway and its interference:

(Phenylalanine)

Reverses
Modification

Phenylalanylates
(F-K1057/1079)
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Key Experimental Evidence [7]:

e Animal Models: C57BL/6J mice fed a phenylalanine-rich diet (1% in chow) or aspartame-containing
chow (1%) for 12 weeks showed elevated fasting blood glucose, reduced glucose and insulin
tolerance, and increased HOMA-IR index.
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¢ In Vitro Models: Treatment of 3T3-L1 adipocytes and L6 myoblasts with methyl-phenylalanine (a
precursor that increases intracellular phenylalanine) prevented insulin-stimulated glucose uptake and
blunted phosphorylation of key insulin signaling proteins (IR, IRS1, AKT, AS160).

¢ Genetic Models: siRNA-mediated silencing of phenylalanine dehydrogenase (PAH) in 3T3-L1 cells
increased intracellular phenylalanine and desensitized insulin signaling.

Safety and Regulatory Status

The safety of aspartame remains reviewed and debated:

¢ General Safety: Major regulatory bodies like the European Food Safety Authority (EFSA) and the
U.S. FDA consider aspartame safe for the general population within the ADI [3] [2].

¢ Phenylketonuria (PKU): Products containing aspartame must carry a warning label for individuals
with PKU, a genetic disorder that impairs the metabolism of phenylalanine [5] [3].

e Controversy and Ongoing Research: Some studies, particularly from the Ramazzini Institute, have
suggested a potential link to cancer in rodents, but evaluations by EFSA and others concluded these
findings were not robust enough to change the safety assessment [3] [2]. Research into potential
neurological and neuropsychiatric effects also continues [2].

Formulation and Handling Protocols

Aspartame's instability to heat and pH requires specific formulation strategies.

¢ Microencapsulation: A common technique to enhance stability. One method involves complex
coacervation with gum arabic and gelatin, sometimes preceded by creating a double emulsion to
encapsulate the hydrophilic aspartame [5].

e Agglomeration and Spray Drying: A patented process involves creating a cooled slurry of
aspartame crystals, hydromilling to a uniform particle size, and then spray-drying. This forms free-
flowing agglomerates where the crystals are bound at contact points by a small amount of dissolved
solute, significantly improving dissolution rate and handling [4].

¢ Blending: Aspartame is often blended with other sweeteners like acesulfame-K or sucralose to
synergize sweetness, mask aftertastes, and improve stability [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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